

Unveiling the Crystalline World of Cupric Fluoride Dihydrate: A Technical Guide

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Compound of Interest

Compound Name: Cupric fluoride

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A comprehensive technical guide detailing the core crystal properties of **cupric fluoride** dihydrate ($\text{CuF}_2 \cdot 2\text{H}_2\text{O}$) has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's structural, physical, and chemical characteristics, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of comparison.

Core Properties of Cupric Fluoride Dihydrate

Cupric fluoride dihydrate is a blue crystalline solid that has garnered interest in various fields, including catalysis and materials science.^[1] Understanding its fundamental properties is crucial for its application and development.

Physical and Chemical Properties

Cupric fluoride dihydrate is slightly soluble in cold water but decomposes in hot water.^[2] It is a hygroscopic salt, and its anhydrous form is white.^[2] The dihydrate form has a density of approximately 2.93 g/cm^3 .

Crystal Structure

Cupric fluoride dihydrate crystallizes in the monoclinic system, belonging to the $P2_1/c$ space group.^[3] The crystal structure consists of distorted octahedra around the copper(II) ions, a

consequence of the Jahn-Teller effect.[2] The coordination sphere of the copper ion is comprised of four fluorine atoms and two oxygen atoms from the water molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for **cupric fluoride** dihydrate, providing a ready reference for its crystallographic, physical, and magnetic properties.

Table 1: Crystallographic Data for **Cupric Fluoride** Dihydrate

Parameter	Value	Reference
Crystal System	Monoclinic	[3][4]
Space Group	P2 ₁ /c (No. 14)	[3]
Unit Cell Parameters	a = 6.416 Å, b = 7.397 Å, c = 3.301 Å	[4]
β = 99.6°	[4]	
Unit Cell Volume	154.4 Å ³	[4]
Formula Units per Cell (Z)	2	[4]

Table 2: Physical Properties of **Cupric Fluoride** Dihydrate

Property	Value	Reference
Molar Mass	137.57 g/mol	
Color	Blue	[2]
Density	2.93 g/cm ³	
Melting Point	Decomposes	[2]
Refractive Indices	α = 1.51, γ = 1.54	[4]

Table 3: Magnetic Properties of **Cupric Fluoride** Dihydrate

Property	Value	Reference
Molar Magnetic Susceptibility (χ_m)	$+1600 \times 10^{-6} \text{ cm}^3/\text{mol}$	[2]

Experimental Protocols

Detailed methodologies for the characterization of **cupric fluoride** dihydrate are essential for reproducible research. The following sections outline the protocols for key analytical techniques.

Synthesis and Crystallization

Single crystals of **cupric fluoride** dihydrate can be synthesized by the slow evaporation of a saturated aqueous solution of copper(II) fluoride. The synthesis of copper(II) fluoride can be achieved by reacting copper(II) carbonate with a 40% hydrofluoric acid solution. The resulting precipitate of **cupric fluoride** dihydrate can be washed with cold water and dried in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of **cupric fluoride** dihydrate is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) at a controlled temperature (e.g., 298 K). A series of diffraction images are collected by rotating the crystal through a range of angles. The collected data are then processed to determine the unit cell parameters and space group, and the crystal structure is solved and refined using appropriate software packages.[5][6]

Thermogravimetric Analysis (TGA)

The thermal decomposition of **cupric fluoride** dihydrate is studied using a thermogravimetric analyzer. A small sample (typically 5-10 mg) is placed in an alumina crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 50 mL/min). The weight loss of the sample is recorded as a function of temperature.[7][8]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a powdered sample of **cupric fluoride** dihydrate is recorded using an FTIR spectrometer. The sample is typically mixed with KBr and pressed into a pellet. The spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm^{-1}) to identify the vibrational modes of the water molecules and the Cu-F bonds.[9]

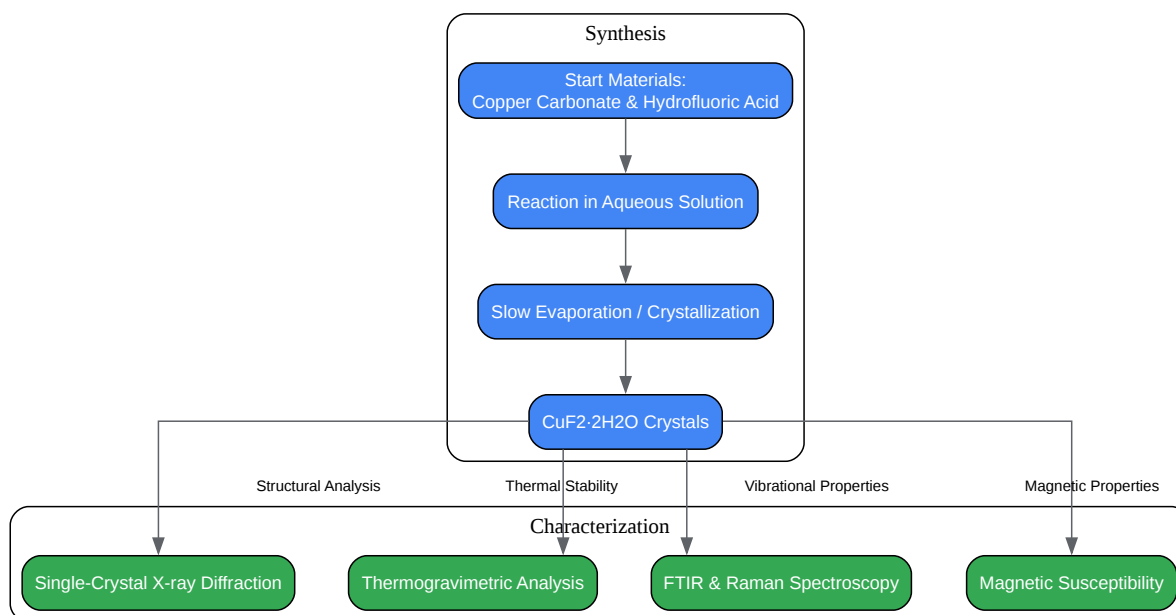
Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm). The scattered light from the sample is collected and analyzed to provide complementary vibrational information to the FTIR data.[10]

Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample of **cupric fluoride** dihydrate is measured using a magnetic susceptibility balance (e.g., a Gouy balance or a SQUID magnetometer) at a specific temperature (typically room temperature). The measurement is performed in a controlled magnetic field, and the force exerted on the sample is used to calculate its magnetic susceptibility.[11][12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization of **cupric fluoride** dihydrate.



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Synthesis and characterization workflow for $\text{CuF}_2 \cdot 2\text{H}_2\text{O}$.

This guide provides a foundational understanding of the crystal properties of **cupric fluoride** dihydrate, offering valuable data and methodologies for researchers in the field. The provided information is intended to facilitate further investigation and application of this interesting inorganic compound.

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